molecular formula C22H20F3NO4 B2786567 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-4-carboxylic acid CAS No. 2138218-64-9

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-4-carboxylic acid

Cat. No.: B2786567
CAS No.: 2138218-64-9
M. Wt: 419.4
InChI Key: PQMGFUTUOIWVTM-UHFFFAOYSA-N
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Description

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-4-carboxylic acid (CAS: 2138218-64-9) is a fluorinated piperidine derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethyl (-CF₃) substituent at the 4-position of the piperidine ring. Its molecular formula is C₂₂H₂₀F₃NO₄, with a molar mass of 419.39 g/mol . The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via mild base treatment (e.g., piperidine) . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry for drug discovery, particularly in targeting enzymes or receptors sensitive to fluorinated motifs .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO4/c23-22(24,25)21(19(27)28)9-11-26(12-10-21)20(29)30-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMGFUTUOIWVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)C(F)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its potential role in peptide synthesis, it may influence protein-related pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its stability at room temperature has been noted, suggesting that temperature is a key environmental factor for this compound.

Biological Activity

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-4-carboxylic acid, also known by its CAS Number 2138218-64-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H20F3NO4\text{C}_{22}\text{H}_{20}\text{F}_3\text{N}\text{O}_4

Key Features:

  • The presence of a trifluoromethyl group, which enhances lipophilicity and biological activity.
  • A piperidine ring that is often associated with various pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing piperidine rings have shown effectiveness against various cancer cell lines. The trifluoromethyl group is believed to contribute to enhanced potency due to increased electron-withdrawing effects, which can stabilize reactive intermediates in biological systems.

Case Study:
A study evaluated the cytotoxic effects of related piperidine derivatives on MCF-7 breast cancer cells. The results demonstrated that compounds with similar structural motifs inhibited cell proliferation significantly, suggesting that this compound may exhibit similar effects through mechanisms involving apoptosis and cell cycle arrest.

Structure-Activity Relationships (SAR)

The SAR of piperidine derivatives has been extensively studied. Key findings include:

  • Trifluoromethyl Substitution: Enhances biological activity by increasing hydrophobic interactions with cellular targets.
  • Fluorenyl Group: Provides steric bulk that may influence binding affinity to specific receptors or enzymes.

Pharmacological Targets

The compound's potential interactions with various biological pathways have been explored:

TargetActivity Description
COX EnzymesModerate inhibition observed in related studies .
EGFRPotential inhibitory effects noted in preliminary assays .
Apoptosis PathwaysInduction of apoptosis in cancer cells .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. These studies suggest that the trifluoromethyl group forms critical hydrogen bonds with active site residues, thereby enhancing binding affinity and specificity.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C25_{25}H28_{28}F3_{3}N2_{2}O4_{4}
  • Molecular Weight : 456.5 g/mol
  • CAS Number : 44118846

The structure features a piperidine ring with a trifluoromethyl group and a fluorenylmethoxycarbonyl protecting group, which enhances its stability and reactivity in synthetic pathways.

Anticancer Activity

Recent studies have investigated the potential of this compound as an anticancer agent. The incorporation of the trifluoromethyl group has been shown to enhance the biological activity of various derivatives. For instance, derivatives with similar structures have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer drugs .

Neurological Disorders

Research has indicated that compounds with piperidine structures exhibit potential in treating neurological disorders, such as Alzheimer's disease. The specific modifications in this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for further neurological studies .

Building Block for Complex Molecules

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-4-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including amide coupling and esterification reactions, which are essential in synthesizing pharmaceuticals .

Peptide Synthesis

The fluorenylmethoxycarbonyl (Fmoc) group is widely used as a protecting group in peptide synthesis. This compound can be utilized to protect amine functionalities during the synthesis of peptides, allowing for selective deprotection and further functionalization .

Case Study: Anticancer Compound Development

A study published in Journal of Medicinal Chemistry explored derivatives of piperidine compounds similar to this compound, revealing significant cytotoxicity against various cancer cell lines. The results suggested that modifications to the trifluoromethyl group could enhance potency .

Case Study: Neurological Application Research

In another study, researchers investigated the effects of piperidine derivatives on neurodegenerative models. The findings indicated that compounds with structural similarities to this acid showed promise in reducing amyloid-beta levels, which are implicated in Alzheimer's disease .

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 2138218-64-9 C₂₂H₂₀F₃NO₄ -CF₃, Fmoc 419.39 High lipophilicity; potential use in fluorinated drug candidates.
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonylamino)piperidine-4-carboxylic acid (Boc-Pip(Fmoc)-OH) 183673-66-7 C₂₇H₃₁N₃O₆ -Boc, Fmoc 517.55 Dual protection for peptide synthesis; Boc group removed under acidic conditions.
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(4-methylbenzyl)piperidine-4-carboxylic acid 916421-95-9 C₂₉H₃₀N₂O₄ 4-methylbenzyl, Fmoc 470.56 Enhanced aromatic interactions; used in kinase inhibitor studies.
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid 2219379-46-9 C₂₄H₂₅NO₄ Cyclopropane, Fmoc 391.46 Conformational rigidity for probing receptor binding pockets.
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid hydrochloride 368866-09-5 C₂₁H₂₃ClN₂O₄ HCl salt, Fmoc 402.87 Improved aqueous solubility; used in solid-phase peptide synthesis.

Key Comparisons

Trifluoromethyl vs. tert-Butoxycarbonyl (Boc):

  • The trifluoromethyl group in the target compound increases electronegativity and metabolic stability compared to the Boc group in Boc-Pip(Fmoc)-OH. However, Boc-Pip(Fmoc)-OH allows orthogonal protection strategies in peptide synthesis, where Boc is acid-labile while Fmoc is base-labile .

Trifluoromethyl vs. Aromatic Substitutents (e.g., 4-methylbenzyl):

Trifluoromethyl vs. Cyclopropane:

  • The cyclopropane ring in CAS 2219379-46-9 introduces steric constraint , stabilizing specific conformations. In contrast, the -CF₃ group provides electronic effects (e.g., dipole moments) that influence binding affinity in drug-receptor interactions .

Solubility Considerations:

  • The hydrochloride salt (CAS 368866-09-5) exhibits higher aqueous solubility compared to the neutral trifluoromethyl derivative, making it preferable for solution-phase reactions .

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